(E)-{[3-(4-methylphenyl)adamantan-1-yl]methyl}[(4-nitrophenyl)methylidene]amine
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Overview
Description
(E)-{[3-(4-methylphenyl)adamantan-1-yl]methyl}[(4-nitrophenyl)methylidene]amine is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a methylphenyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{[3-(4-methylphenyl)adamantan-1-yl]methyl}[(4-nitrophenyl)methylidene]amine typically involves multiple steps, starting with the preparation of the adamantyl and phenyl intermediates. The key steps include:
Preparation of 3-(4-methylphenyl)-1-adamantylmethyl chloride: This involves the reaction of 1-adamantylmethyl chloride with 4-methylphenyl magnesium bromide under anhydrous conditions.
Formation of the imine: The intermediate is then reacted with 4-nitrobenzaldehyde in the presence of a suitable catalyst, such as an acid or base, to form the final imine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-{[3-(4-methylphenyl)adamantan-1-yl]methyl}[(4-nitrophenyl)methylidene]amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The adamantyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated adamantyl derivatives.
Scientific Research Applications
(E)-{[3-(4-methylphenyl)adamantan-1-yl]methyl}[(4-nitrophenyl)methylidene]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (E)-{[3-(4-methylphenyl)adamantan-1-yl]methyl}[(4-nitrophenyl)methylidene]amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the nitrophenyl group may interact with oxidative enzymes, while the adamantyl group provides stability and enhances binding affinity.
Comparison with Similar Compounds
Similar Compounds
Cresol: Similar in having a phenyl group but lacks the adamantyl and nitrophenyl groups.
4-Iodobenzoic acid: Contains a phenyl group with an iodine substituent but differs significantly in structure and reactivity.
Uniqueness
(E)-{[3-(4-methylphenyl)adamantan-1-yl]methyl}[(4-nitrophenyl)methylidene]amine is unique due to its combination of an adamantyl group, which provides rigidity and stability, and a nitrophenyl group, which offers potential for various chemical modifications and interactions. This combination makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[[3-(4-methylphenyl)-1-adamantyl]methyl]-1-(4-nitrophenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-18-2-6-22(7-3-18)25-13-20-10-21(14-25)12-24(11-20,16-25)17-26-15-19-4-8-23(9-5-19)27(28)29/h2-9,15,20-21H,10-14,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPOULBKFWKOFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CN=CC5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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